molecular formula C12H11N5O B2480087 5-methyl-2-(phenylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one CAS No. 128626-81-3

5-methyl-2-(phenylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one

Cat. No. B2480087
CAS RN: 128626-81-3
M. Wt: 241.254
InChI Key: WXHGAYVTIJSJGD-UHFFFAOYSA-N
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Description

“5-methyl-2-(phenylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one” is a chemical compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . These compounds are known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines can be effectively achieved by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials . The crystal structure of a related compound and PDE10A protein was used as a basis for synthesizing a number of compounds .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines can be analyzed using X-ray diffraction . This method is used to illustrate the relationship between weak interactions and the sensitivity of energetic materials .


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines can be classified according to the types of reagents used . For instance, the oxidative cyclization of N-(2-pyridyl)amidines is a common approach to constructing the [1,2,4]triazolo[1,5-a]pyrimidine skeleton .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of STL079827 is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .

Mode of Action

STL079827 interacts with CDK2, inhibiting its activity and thus disrupting the cell cycle . This interaction results in significant alterations in cell cycle progression, leading to apoptosis induction within cells . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .

Biochemical Pathways

The inhibition of CDK2 by STL079827 affects the cell cycle, causing cell growth arrest at the G0-G1 stage . This disruption of the cell cycle can lead to apoptosis, or programmed cell death . The compound also exhibits anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Pharmacokinetics

These studies help in structure requirement prediction for the observed antitumor activity .

Result of Action

The result of STL079827’s action is the significant inhibition of cell growth, particularly in tumor cells . The compound shows superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Future Directions

Future research on [1,2,4]triazolo[1,5-a]pyrimidines may focus on designing next-generation fused ring energetic materials for different applications . This could involve alternating the kind or site of the substituent group .

properties

IUPAC Name

2-anilino-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O/c1-8-7-10(18)17-12(13-8)15-11(16-17)14-9-5-3-2-4-6-9/h2-7H,1H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHGAYVTIJSJGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)N=C(N2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-2-(phenylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one

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